molecular formula C11H13BrO2 B1608542 2-(2-bromophenoxy)tetrahydro-2H-pyran CAS No. 57999-46-9

2-(2-bromophenoxy)tetrahydro-2H-pyran

Cat. No.: B1608542
CAS No.: 57999-46-9
M. Wt: 257.12 g/mol
InChI Key: PVDAGKNKQFWQDO-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C11H13BrO2. It is a halogenated heterocycle that is used as a building block in organic synthesis . This compound is characterized by the presence of a bromophenyl group attached to a tetrahydropyran ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 2-(2-bromophenoxy)tetrahydro-2H-pyran typically involves the reaction of 2-bromophenol with dihydropyran in the presence of a catalytic amount of pyridinium p-toluenesulfonate. The reaction is carried out in dichloromethane at room temperature for 12 hours under an inert atmosphere . The volatiles are then removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired compound as a colorless oil .

Chemical Reactions Analysis

2-(2-Bromophenoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(2-Bromophenoxy)tetrahydro-2H-pyran is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)tetrahydro-2H-pyran is not well-documented. its reactivity is primarily due to the presence of the bromophenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved in its action are not specifically identified in the literature .

Comparison with Similar Compounds

2-(2-Bromophenoxy)tetrahydro-2H-pyran can be compared with similar compounds such as 2-(4-bromophenoxy)tetrahydro-2H-pyran and 2-(2-bromoethoxy)tetrahydro-2H-pyran . These compounds share similar structural features but differ in the position of the bromine atom or the nature of the substituent on the tetrahydropyran ring. The unique positioning of the bromine atom in this compound makes it distinct in its reactivity and applications.

Properties

IUPAC Name

2-(2-bromophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDAGKNKQFWQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394950
Record name 2-(2-bromophenoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57999-46-9
Record name 2-(2-bromophenoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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